molecular formula C20H23N3O6S B11001178 Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11001178
M. Wt: 433.5 g/mol
InChI Key: SOASISDLMTZTLK-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidinone moiety, and a dimethoxybenzyl group

Preparation Methods

The synthesis of Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by the reaction of 3,4-dimethoxybenzylamine with a suitable acylating agent to form the corresponding amide, followed by cyclization to form the pyrrolidinone ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of a suitable thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the pyrrolidinone moiety with the thiazole ring through a carbonylation reaction, followed by esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenating agents like N-bromosuccinimide (NBS).

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and pyrrolidinone-containing molecules. Compared to these compounds, Methyl 2-({[1-(3,4-dimethoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

    Thiazole-4-carboxylates: These compounds share the thiazole ring and carboxylate group but may differ in other substituents.

    Pyrrolidinone Derivatives: These compounds contain the pyrrolidinone moiety and may have different substituents or additional functional groups.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 2-[[1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O6S/c1-11-17(19(26)29-4)21-20(30-11)22-18(25)13-8-16(24)23(10-13)9-12-5-6-14(27-2)15(7-12)28-3/h5-7,13H,8-10H2,1-4H3,(H,21,22,25)

InChI Key

SOASISDLMTZTLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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